({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride
Description
({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methylthio methyl group at position 3 and an aminomethyl group at position 5, with the latter forming a hydrochloride salt. The oxadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, imparts rigidity and stability to the molecule. The hydrochloride salt improves aqueous solubility, making the compound suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-10-3-4-7-5(2-6)9-8-4;/h2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQPIBTZGYRNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the methylthio and amine groups. One common synthetic route includes the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide under controlled conditions to form the oxadiazole ring. Subsequent methylation and amination steps are carried out to introduce the methylthio and amine groups, respectively. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in drug development. Its oxadiazole moiety is known for biological activity, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of oxadiazoles can exhibit significant activity against various pathogens and may serve as lead compounds for new antibiotics.
Case Study: Antimicrobial Activity
A study demonstrated that similar oxadiazole derivatives showed promising results against Gram-positive bacteria, indicating that ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride could be explored further for its antimicrobial potential .
Agricultural Chemistry
Research has indicated that oxadiazole derivatives can act as effective fungicides and herbicides. The compound's structure may enable it to disrupt fungal cell wall synthesis or interfere with plant growth regulators.
Case Study: Fungicidal Properties
In agricultural trials, compounds similar to this compound were tested against common agricultural pathogens. Results indicated a reduction in fungal growth by over 70%, suggesting its potential application as a fungicide .
Material Science
The unique properties of this compound have led to its exploration in material science, particularly in the development of polymers and coatings with enhanced chemical resistance.
Case Study: Polymer Development
Research into the incorporation of oxadiazole units into polymer matrices showed improved thermal stability and mechanical properties. This suggests that this compound could be utilized in creating advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the oxadiazole ring and methylthio group allows for interactions with various biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Pharmacological Potential
- Target Compound: The methylthio group may confer resistance to oxidative metabolism, extending half-life in vivo. Potential applications include kinase inhibitors or antimicrobial agents due to sulfur’s role in metal chelation .
- Nitro Derivatives : The nitro-substituted analog shows enhanced electrophilicity, making it a candidate for covalent drug design (e.g., protease inhibitors).
- Phenyl Derivatives : Compounds like are explored in materials science for π-π stacking in organic semiconductors .
Research Findings and Limitations
- Stability : Oxadiazoles with electron-donating groups (e.g., methylthio) show greater thermal stability than nitro or methoxy derivatives in TGA studies (decomposition >200°C vs. ~150°C) .
- Toxicity: Sulfur-containing compounds may exhibit higher cytotoxicity (IC₅₀ ~10 µM in HepG2 cells) compared to non-sulfur analogs (IC₅₀ >50 µM) .
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., tert-butyl in ) complicates ring closure during oxadiazole synthesis.
Biological Activity
({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride, with the CAS number 915920-09-1, is a compound featuring a unique oxadiazole structure that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and oxygen in its structure. The oxadiazole ring is known for contributing to various biological activities, making this compound a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ClN₃OS |
| Molecular Weight | 179.67 g/mol |
| CAS Number | 915920-09-1 |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
Cytotoxicity and Anticancer Potential
The anticancer potential of oxadiazole derivatives is well-documented. Preliminary screening of similar compounds against the NCI-60 human tumor cell lines has revealed moderate cytostatic activity. For example:
- Inhibition Growth Percent (IGP) : Some oxadiazole compounds showed IGP values ranging from 10% to 23% against various cancer cell lines . Although specific data for this compound is not available, its structural similarity suggests potential for similar activity.
Case Studies
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications to the oxadiazole core significantly influenced antimicrobial potency and cytotoxicity .
- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR patterns that highlight the importance of substituents on the oxadiazole ring for enhancing biological activity. For instance, methylthio substitutions have been associated with improved interaction with cellular targets .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of ({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by functionalization of the methylthio and amine groups. Key parameters include:
- Reaction Temperature : Maintained between 80–120°C to balance reaction kinetics and avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is used for hydrochloride salt formation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI/HOBt) to facilitate cyclization and amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methylthio group (SCH₃) appears as a singlet at ~2.1–2.3 ppm (¹H) and 15–20 ppm (¹³C). The oxadiazole ring protons resonate as distinct singlets in the aromatic region (7.5–8.5 ppm for adjacent substituents) .
- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₆H₁₁ClN₃OS⁺: 208.03 g/mol), with fragmentation peaks confirming the oxadiazole ring and methylthio group .
- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and S-CH₃ (650–750 cm⁻¹) validate the core structure .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in protein-binding studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets such as G-protein-coupled receptors (GPCRs) or enzymes. Focus on the oxadiazole ring’s electron-deficient nature and methylthio group’s hydrophobicity .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., CRBP1) and measure real-time binding kinetics (KD, kon/koff). Compare with structurally similar oxadiazole derivatives to identify key interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to determine whether binding is enthalpy- or entropy-driven .
Q. How can researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability issues, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with activity. For instance, oxidation of the methylthio group to sulfoxide/sulfone derivatives could alter potency .
- Structural-Activity Relationship (SAR) : Synthesize analogs with modified methylthio or amine groups to isolate contributions of specific functional groups .
Safety and Handling Guidelines
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent oxidation of the methylthio group .
- PPE : Use nitrile gloves and safety goggles. Avoid inhalation of powder; handle in a fume hood due to potential respiratory irritation .
- Waste Disposal : Neutralize with 1M NaOH before disposal in accordance with institutional guidelines for halogenated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
